Ethyl 2-(4-(bromomethyl)phenyl)acetate
Overview
Description
Ethyl 2-(4-(bromomethyl)phenyl)acetate is an organic compound with the molecular formula C11H13BrO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group at the para position and an ethyl ester group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-(bromomethyl)phenyl)acetate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-phenylacetate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(bromomethyl)phenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of 4-carboxyphenylacetic acid.
Reduction: Formation of 2-(4-(bromomethyl)phenyl)ethanol.
Scientific Research Applications
Ethyl 2-(4-(bromomethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(bromomethyl)phenyl)acetate depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid through the addition of oxygen atoms. The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Ethyl 2-(4-(bromomethyl)phenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
4-Bromophenylacetic acid: Lacks the ester group, making it more acidic and less lipophilic.
This compound is unique due to the presence of both the bromomethyl and ethyl ester groups, which provide a balance of reactivity and stability, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
ethyl 2-[4-(bromomethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRNFSQJXFUUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577225 | |
Record name | Ethyl [4-(bromomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7398-81-4 | |
Record name | Ethyl [4-(bromomethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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